molecular formula C33H30ClN3O5 B2833166 4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 899922-54-4

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B2833166
M. Wt: 584.07
InChI Key: REIHHXZNRUXBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C33H30ClN3O5 and its molecular weight is 584.07. The purity is usually 95%.
BenchChem offers high-quality 4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Potential

Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). Additional research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones also highlighted their antimicrobial activities, further establishing the potential use of quinazoline derivatives in combating microbial infections (Patel & Shaikh, 2011).

Chemical Synthesis and Characterization

The synthesis and chemical characterization of quinazoline derivatives are critical for understanding their potential applications. Novel synthesis methods have been developed for creating various quinazoline derivatives, providing a foundation for further exploration of their biological and chemical properties (Gromachevskaya, Kaigorodova, & Konyushkin, 2017). These synthetic routes offer insights into how different substitutions on the quinazoline core can affect the compound's activity and solubility, which is crucial for developing potential pharmaceutical applications.

Antitumor Activities and Molecular Docking Studies

Some quinazoline derivatives have shown promising antitumor activities against various cancer cell lines, indicating their potential in cancer treatment. A study on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, suggesting these compounds as potential candidates for further investigation in cancer therapy (Al-Suwaidan et al., 2016). Moreover, molecular docking studies have been utilized to understand the interaction of quinazoline derivatives with biological targets, providing valuable insights into their mechanism of action at the molecular level.

properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36ClN3O5/c1-41-29-16-13-22(19-30(29)42-2)17-18-35-31(38)24-14-11-23(12-15-24)20-37-32(39)26-8-4-6-10-28(26)36(33(37)40)21-25-7-3-5-9-27(25)34/h3,5,7,9,11-16,19,26,28H,4,6,8,10,17-18,20-21H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEFSOJFZSPITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CCCCC4N(C3=O)CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 73216119

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